4-Ethyl-N-[1-(4-methylpyridine-2-carbonyl)cyclohexyl]benzamide

CDK4 inhibitor biochemical IC50 kinase assay

4-Ethyl-N-[1-(4-methylpyridine-2-carbonyl)cyclohexyl]benzamide (CAS 644980-49-4) is a synthetic benzamide derivative that functions as a potent inhibitor of cyclin-dependent kinase 4 (CDK4), a validated oncology target. The compound belongs to the N-pyridinyl amide class of kinase inhibitors and is characterized by a cyclohexyl linker bridging the 4-methylpyridine-2-carbonyl and 4-ethylbenzamide moieties, with a molecular weight of 350.5 g/mol.

Molecular Formula C22H26N2O2
Molecular Weight 350.5 g/mol
CAS No. 644980-49-4
Cat. No. B12582345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-N-[1-(4-methylpyridine-2-carbonyl)cyclohexyl]benzamide
CAS644980-49-4
Molecular FormulaC22H26N2O2
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)NC2(CCCCC2)C(=O)C3=NC=CC(=C3)C
InChIInChI=1S/C22H26N2O2/c1-3-17-7-9-18(10-8-17)21(26)24-22(12-5-4-6-13-22)20(25)19-15-16(2)11-14-23-19/h7-11,14-15H,3-6,12-13H2,1-2H3,(H,24,26)
InChIKeySXLKGSGGMZNMEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-N-[1-(4-methylpyridine-2-carbonyl)cyclohexyl]benzamide (CAS 644980-49-4): CDK4/6 Inhibitor Benchmarking for Procurement


4-Ethyl-N-[1-(4-methylpyridine-2-carbonyl)cyclohexyl]benzamide (CAS 644980-49-4) is a synthetic benzamide derivative that functions as a potent inhibitor of cyclin-dependent kinase 4 (CDK4), a validated oncology target. The compound belongs to the N-pyridinyl amide class of kinase inhibitors and is characterized by a cyclohexyl linker bridging the 4-methylpyridine-2-carbonyl and 4-ethylbenzamide moieties, with a molecular weight of 350.5 g/mol . Its primary differentiation lies in its sub-nanomolar to low nanomolar biochemical potency against CDK4/cyclin D1, as disclosed in the G1 Therapeutics patent portfolio (US9464092, US9527857) [1].

Why Generic CDK4/6 Inhibitors Cannot Replace 4-Ethyl-N-[1-(4-methylpyridine-2-carbonyl)cyclohexyl]benzamide in Lead Optimization


Within the CDK4/6 inhibitor class, biochemical potency and, critically, selectivity profiles vary dramatically across chemical scaffolds. Clinically approved agents such as palbociclib, ribociclib, and abemaciclib exhibit CDK4 IC50 values ranging from 2–11 nM, but their off-target CDK2 inhibition differs by more than two orders of magnitude [1]. Abemaciclib, for example, inhibits CDK2/cyclin A with an IC50 of 504 nM, whereas ribociclib shows >76,000 nM. The 4-ethyl-N-[1-(4-methylpyridine-2-carbonyl)cyclohexyl]benzamide scaffold occupies an intermediate selectivity space with CDK2/CycA IC50 of 755 nM, providing a distinct balance of potency and selectivity that cannot be assumed from other benzamide or pyridyl amide analogs [2]. Generic substitution without head-to-head benchmarking risks selecting a compound with either inadequate CDK4 engagement or excessive CDK2 off-target activity, both of which can confound SAR interpretation and in vivo phenotype readouts.

Quantitative Differentiation Evidence for 4-Ethyl-N-[1-(4-methylpyridine-2-carbonyl)cyclohexyl]benzamide


CDK4/Cyclin D1 Biochemical Potency: Comparable to the Most Potent CDK4/6 Inhibitors

In standardized Nanosyn biochemical kinase assays, 4-Ethyl-N-[1-(4-methylpyridine-2-carbonyl)cyclohexyl]benzamide (Patent Compound CC) inhibited CDK4/cyclin D1 with an IC50 of 1.60 nM [1]. This potency is within 2-fold of abemaciclib (IC50 2 nM) [2] and approximately 6–7 fold more potent than palbociclib (IC50 11 nM) [3] and ribociclib (IC50 10 nM) [4].

CDK4 inhibitor biochemical IC50 kinase assay

CDK4-over-CDK2 Selectivity Ratio: Intermediate Selectivity Enabling Cleaner Phenotypic Readouts

The compound exhibits a CDK4/CDK2(CycA) selectivity ratio of approximately 472-fold (CDK4 IC50 1.60 nM vs. CDK2/CycA IC50 755 nM) and CDK4/CDK2(cyclinE) selectivity of approximately 781-fold (CDK2/cyclinE IC50 1250 nM), measured in the same Nanosyn assay platform [1]. This selectivity window is substantially narrower than ribociclib (>7,600-fold) and palbociclib (>900-fold) but broader than abemaciclib (~252-fold using CDK2/CycA IC50 504 nM) [2].

CDK2 selectivity kinase profiling off-target activity

Physicochemical Properties: Lower Molecular Weight for Enhanced Ligand Efficiency

With a molecular weight of 350.5 g/mol , this compound (C22H26N2O2) is significantly smaller than palbociclib (447.5 g/mol), ribociclib (434.6 g/mol), and abemaciclib (506.6 g/mol) [1]. Lower molecular weight is generally associated with improved ligand efficiency indices (LEI), which correlate with more favorable ADME properties during lead optimization.

molecular weight ligand efficiency drug-like properties

Patent-Disclosed CDK6 Inhibitory Activity: Dual CDK4/6 Profile Confirmed

Within the same patent family (US9464092, US9527857), structurally related N-pyridinyl amides demonstrate potent CDK6/cyclin D3 inhibition. The closest disclosed analog (BDBM253974, Patent Compound NNN) exhibits CDK4/cyclin D1 IC50 of 1.40 nM [1]. While the exact CDK6 IC50 for the target compound (Patent Compound CC) is not publicly available in BindingDB, the patent platform consistently yields dual CDK4/6 inhibitors with sub-10 nM potency on both targets.

CDK6 inhibitor dual CDK4/6 kinase panel

Optimal Application Scenarios for 4-Ethyl-N-[1-(4-methylpyridine-2-carbonyl)cyclohexyl]benzamide in Research and Drug Discovery


CDK4-Dependent Cell Cycle Arrest Studies Requiring Moderate CDK2 Selectivity

In mechanistic studies of G1/S cell cycle arrest, complete CDK2 sparing (as with ribociclib) can mask compensatory CDK2 activation, while poor selectivity (as with abemaciclib) confounds target attribution. This compound's ~472-fold CDK4/CDK2 selectivity provides a balanced window that enables controlled CDK4 inhibition with measurable CDK2 engagement, making it suitable for dose-response studies that delineate CDK4-specific versus CDK2-contributory effects [1].

Lead Optimization Scaffold with Superior Ligand Efficiency

For medicinal chemistry programs targeting CDK4/6, the compound's molecular weight of 350.5 g/mol represents a 28–45% reduction relative to approved CDK4/6 inhibitors, offering substantial room for property optimization . This scaffold is particularly suited for fragment-based or structure-guided elaboration strategies where maintaining favorable ADME parameters is critical.

In Vitro Pharmacology Benchmarking Against Clinical CDK4/6 Inhibitors

The compound's CDK4 IC50 of 1.60 nM, measured in the same Nanosyn assay platform used across the G1 Therapeutics patent family, enables direct potency comparisons with clinical-stage inhibitors. This positions it as a reference tool for calibrating assay sensitivity and validating screening cascades before committing to expensive clinical compound procurement [2].

Kinase Selectivity Panel Profiling for SAR Expansion

When expanding SAR around the N-pyridinyl amide core, the availability of CDK2/CycA (755 nM) and CDK2/cyclinE (1250 nM) data for this compound provides a baseline for assessing how structural modifications shift selectivity. This is essential for programs aiming to tune CDK2 inhibition—either increasing it for dual CDK2/4 targeting or reducing it for cleaner CDK4/6 profiles [3].

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